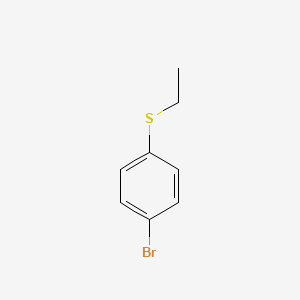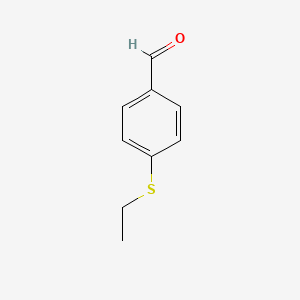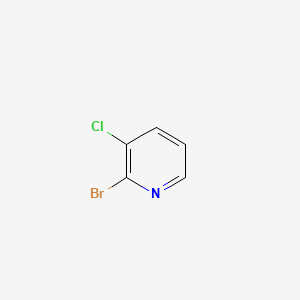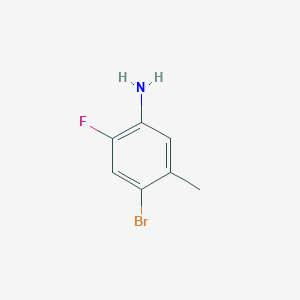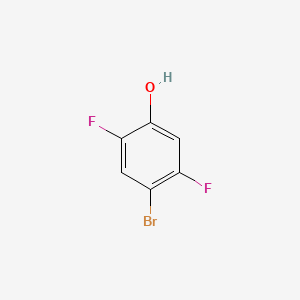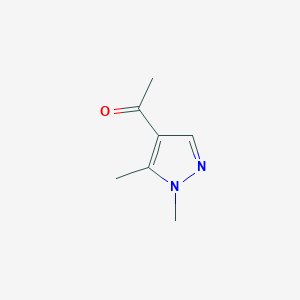
(S)-1-N-Boc-2-Cyano-piperidine
Übersicht
Beschreibung
(S)-1-N-Boc-2-Cyano-piperidine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Binge-Eating Behavior and Anxiety : 1-Boc-piperidine-4-carboxaldehyde, a derivative of piperidine, has been studied for its effects on binge-eating behavior and anxiety in rats. It was found to decrease calorie intake from hyper-caloric food in female rats and exert an anxiolytic effect in male rats (Guzmán-Rodríguez et al., 2021).
Lithiation-Substitution and Quaternary Stereocenters : N-Boc-2-phenylpyrrolidine and -piperidine have been used in the enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines. These compounds, containing quaternary stereocenters, are significant in pharmaceutical research (Sheikh et al., 2012).
Synthesis of Novel Compounds : N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized for potential applications in pharmacology, using 1-Boc-piperidine-2-carboxylic acid methyl ester as a raw material (Wang Qian-y, 2015).
β-Selective C(sp3)-H Arylation : A study explored the palladium-catalyzed migrative Negishi coupling for the synthesis of 3-aryl-N-Boc-piperidines, important building blocks in pharmaceutical research (Millet & Baudoin, 2015).
Enantioselective Deprotonation Studies : The asymmetric deprotonation of N-Boc-piperidine has been investigated, revealing insights into the selectivity of hydrogen removal in the formation of chiral piperidine derivatives (Bailey et al., 2002).
Synthesis of GPCR Target Compounds : A synthetic route was developed for 1′-H-spiro(indoline-3,4′-piperidine) derivatives, which are templates for synthesizing compounds targeting G-protein-coupled receptors (GPCRs) (Xie et al., 2004).
Enzymatic Resolution in Alkaloid Synthesis : N-Boc-piperidine-2-ethanol underwent kinetic resolution for the enantioselective preparation of piperidine alkaloids, demonstrating remote stereocenter discrimination (Angoli et al., 2003).
Spectroscopic Characterization and Molecular Docking : 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques and molecular docking to study its potential as an anticancer agent (Janani et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426584 | |
| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-44-5 | |
| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 242459-44-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)
